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Introduction

Clifutinib (formerly HEC73543) is a novel, orally active, and highly selective second-
generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has demonstrated potent activity
against internal tandem duplication (ITD) mutations of FLT3 (FLT3-ITD), a key driver of acute
myeloid leukemia (AML) associated with a poor prognosis. This technical guide provides a
comprehensive summary of the currently available pharmacokinetic and pharmacodynamic
data on Clifutinib, compiled from preclinical studies and clinical trials.

Pharmacodynamics

Clifutinib exerts its anti-leukemic effects by potently and selectively inhibiting FLT3 kinase
activity, particularly in cells harboring the FLT3-ITD mutation. This inhibition disrupts
downstream signaling pathways crucial for the proliferation and survival of AML cells.

In Vitro Activity

Clifutinib has demonstrated significant potency against AML cell lines with FLT3-ITD
mutations. In preclinical studies, it potently suppressed the proliferation of MV-4-11 and MOLM-
13 AML cells, which harbor the FLT3-ITD mutation, with IC50 values of 1.5 nM and 1.4 nM,
respectively.[1][2][3] The biochemical IC50 against FLT3-ITD kinase is 15.1 nM.[1][2][3]
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The mechanism of action involves the inhibition of autophosphorylation of FLT3 and the
subsequent blockade of major downstream signaling pathways. In MV-4-11 cells, Clifutinib
was shown to inhibit the phosphorylation of FLT3, as well as key signaling molecules in the
RAS/MAPK, PI3SK/AKT, and JAK/STAT5 pathways in a dose-dependent manner. This disruption
of survival signaling ultimately leads to the induction of apoptosis in FLT3-ITD positive AML
cells.

Table 1: In Vitro Inhibitory Activity of Clifutinib

Target Cell Line/Assay IC50 Value Reference
FLT3-ITD Kinase Biochemical Assay 15.1 nM [1112][3]
Cell Proliferation MV-4-11 (FLT3-ITD) 1.5nM [1112][3]
Cell Proliferation MOLM-13 (FLT3-ITD) 1.4 nM [1112]1[3]

In Vivo Efficacy

The anti-tumor activity of Clifutinib has been evaluated in xenograft models using human AML
cell lines. In mice bearing MV-4-11 or MOLM-13 xenografts, oral administration of Clifutinib
resulted in significant tumor growth inhibition.[1][2][3] Specifically, a dose of 1.5 mg/kg once
daily in the MV-4-11 model led to a tumor growth inhibition (TGI) of 193.5%, while a 4.5 mg/kg
once daily dose in the MOLM-13 model resulted in a TGI of 94%.[1][2][3]

Clinical Pharmacodynamics & Efficacy

In a Phase I clinical trial (NCT04827069) involving patients with relapsed or refractory (R/R)
FLT3-mutated AML, Clifutinib demonstrated promising anti-leukemic activity.[4] Among
patients with FLT3-ITD positive/TKD negative AML treated at a 40 mg/day dose, the complete
remission (CR) or CR with partial hematologic recovery (CRh) rate was 23.1%.[4] The
composite complete remission (CRc) rate in this group was 53.8%, with a median overall
survival (OS) of 7.4 months.[4]

Pharmacokinetics

Pharmacokinetic studies of Clifutinib have been conducted in both healthy volunteers and
patients with AML. The available data indicates that Clifutinib exhibits approximately dose-
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proportional pharmacokinetics.

Absorption and Distribution

Following oral administration, the median time to maximum plasma concentration (tmax)
ranged from 2 to 6 hours in patients with AML.[4] A food-effect study (NCT05454098) has been
conducted in healthy subjects to determine the impact of food on the pharmacokinetics of a
single 40 mg dose, though detailed results are not yet fully published.[5]

Metabolism and Excretion

Details on the metabolism and excretion of Clifutinib are still emerging. A mass balance study
using radiolabeled Clifutinib ([14C] Clifutinib) is planned (NCT07211165) to fully characterize
the metabolic pathways and routes of excretion.

Clinical Pharmacokinetics

In the Phase | study (NCT04827069), approximately dose-proportional pharmacokinetic
parameters were observed across a dose range of 40-100 mg/day for both single and repeated
dosing.[4] There was an indication that the parent drug might approach saturation at the 100
mg/day dose.[4]

Table 2: Summary of Clinical Pharmacokinetic Parameters of Clifutinib in Patients with R/R
FLT3-Mutated AML

Parameter Value Population/Dose Reference

] ) Approximately dose-
Dose Proportionality ) 40-100 mg/day [4]
proportional

Median tmax 2 - 6 hours 40-100 mg/day [4]

Experimental Protocols and Methodologies

Detailed experimental protocols for the preclinical and clinical studies are not fully available in
the public domain. The following provides an overview based on the information that has been
disclosed.
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In Vitro Assays

Cell Lines: Human AML cell lines MV-4-11 and MOLM-13, both harboring the FLT3-ITD
mutation, were utilized.

Proliferation Assays: The anti-proliferative activity of Clifutinib was assessed by treating the
cell lines with varying concentrations of the compound. Cell viability was likely measured
using standard methods such as MTT or CellTiter-Glo assays to determine the IC50 values.

Western Blotting: To elucidate the mechanism of action, western blotting was employed to
assess the phosphorylation status of FLT3 and downstream signaling proteins (e.g., ERK,
AKT, STAT5) in cell lysates after treatment with Clifutinib.

In Vivo Xenograft Studies

Animal Models: Immunocompromised mice (e.g., NOD/SCID) were subcutaneously or
intravenously implanted with MV-4-11 or MOLM-13 cells to establish tumor xenografts.

Dosing and Administration: Clifutinib was administered orally, once daily, at specified doses
(e.g., 1.5 mg/kg or 4.5 mg/kg).

Efficacy Assessment: Tumor volume was measured at regular intervals to determine the
extent of tumor growth inhibition. Body weight was also monitored as an indicator of toxicity.

Clinical Trial Methodologies (NCT04827069)

Study Design: A Phase |, open-label, dose-escalation, and dose-expansion study.
Patient Population: Adult patients with relapsed or refractory AML with FLT3 mutations.

Pharmacokinetic Sampling: Blood samples were collected at various time points after single
and multiple doses of Clifutinib to determine plasma concentrations.

Efficacy Endpoints: The primary efficacy endpoint was the rate of CR/CRh. Other endpoints
included CRc, duration of remission, and overall survival.

Signaling Pathways and Experimental Workflows
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The following diagrams, generated using the DOT language, illustrate the key signaling
pathway inhibited by Clifutinib and a general workflow for its preclinical evaluation.
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Click to download full resolution via product page

Caption: Clifutinib inhibits the constitutively active FLT3-ITD receptor, blocking downstream
pro-survival signaling pathways.
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Caption: A generalized workflow for the preclinical evaluation of Clifutinib.
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Conclusion

Clifutinib is a potent and selective FLT3-ITD inhibitor with a promising efficacy and safety
profile in patients with relapsed or refractory FLT3-mutated AML. Preclinical data strongly
support its mechanism of action through the inhibition of key pro-survival signaling pathways.
Further detailed results from ongoing and planned clinical trials, including the Phase Il study
(NCT05586074) and the mass balance study, will provide a more complete understanding of its
pharmacokinetic and pharmacodynamic properties, further guiding its clinical development and
potential therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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